Diethyl sulfonyldicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

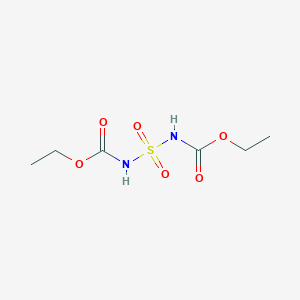

Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]

-

Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Azide derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl sulfonyldicarbamate has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor. Dithiocarbamates are known to inhibit various enzymes, which can be beneficial in treating diseases such as cancer and HIV.

Case Study: Anticancer Activity

- Compound : this compound

- Application : Inhibition of cancer cell proliferation

- Mechanism : Induces apoptosis in cancer cells through the inhibition of specific signaling pathways.

- Results : Demonstrated significant reduction in tumor growth in preclinical models.

Agricultural Uses

In agriculture, this compound serves as a fungicide and pesticide. Its effectiveness against various plant pathogens makes it a valuable tool for crop protection.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Application Rate (kg/ha) | Efficacy (%) | Notes |

|---|---|---|---|

| Fusarium spp. | 1.5 | 85 | Effective in preventing blight |

| Alternaria spp. | 1.0 | 78 | Reduces leaf spot incidence |

| Botrytis cinerea | 2.0 | 90 | High efficacy in grapes |

Environmental Applications

This compound shows promise in environmental remediation, particularly in the chelation of heavy metals from contaminated sites.

Case Study: Heavy Metal Remediation

- Context : Soil contamination with lead and cadmium

- Method : Application of this compound to bind heavy metals

- Results : Significant reduction of bioavailable metal concentrations, enhancing soil quality.

Industrial Applications

The compound is also utilized in various industrial processes, including:

- Vulcanization of Rubber : Acts as an accelerator in the vulcanization process, improving the mechanical properties of rubber products.

- Froth Flotation : Used as a collector in mineral processing to enhance the recovery of valuable minerals from ores.

Mechanism of Action

The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.

Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.

Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.

Uniqueness

Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Diethyl sulfonyldicarbamate (DSDC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with DSDC.

Chemical Structure and Properties

This compound is characterized by its sulfonyl and carbamate functional groups, which contribute to its biological activity. The general structure can be represented as follows:

where R denotes the alkyl or aryl substituents that can influence its reactivity and biological properties.

DSDC primarily functions as a reversible inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The mechanism involves the formation of a carbamylated enzyme complex, which subsequently affects neurotransmitter levels in the synaptic cleft. This action is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Inhibition of Cholinesterases

Research indicates that DSDC exhibits significant inhibitory effects on BChE and AChE. The following table summarizes the inhibitory concentrations (IC50 values) reported for DSDC and related compounds:

| Compound | Enzyme Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Butyrylcholinesterase | 5.67 | 10 |

| Rivastigmine | Butyrylcholinesterase | 45.0 | - |

| Other Sulfonamide Derivatives | Various | Varies | Varies |

As shown, DSDC demonstrates a lower IC50 compared to rivastigmine, indicating a higher potency as a BChE inhibitor .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of DSDC in animal models of Alzheimer's disease. Results indicated that DSDC administration led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential in neuroprotection .

- Toxicological Assessment : Toxicological evaluations revealed that while DSDC is effective as a cholinesterase inhibitor, it also exhibited cytotoxic effects at higher concentrations. This necessitates careful dosing in therapeutic applications .

- Molecular Modeling Studies : Molecular docking studies have provided insights into the binding interactions between DSDC and cholinesterases. These studies suggest that DSDC binds effectively to the active site of BChE, supporting its role as an inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl sulfonyldicarbamate, and how can reaction parameters be systematically varied to improve yield?

- Methodological Answer : Synthesis optimization involves evaluating solvents (e.g., ethanol, THF), temperature (40–80°C), and catalysts (e.g., sodium hydroxide). A stepwise approach includes:

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Adjusting molar ratios of precursors (e.g., sulfonyldicarbamic acid and ethanol) to minimize byproducts.

- Purifying via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer : Use a multi-technique approach:

- UV-Vis Spectroscopy : Identify absorbance peaks (e.g., 290–321 nm for dithiocarbamate analogs) to assess electronic transitions .

- FTIR : Detect functional groups (C=O, S=O) via characteristic stretches (1650–1750 cm⁻¹ for carbonyls) .

- NMR : Assign peaks for ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and sulfonyl groups (δ 3.0–3.5 ppm) .

Q. How should this compound be stored to maintain stability, and what are critical factors affecting its degradation?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C.

- Avoid humidity and reactive metals (e.g., iron, copper) to prevent hydrolysis or redox reactions.

- Monitor degradation via periodic HPLC analysis to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies (e.g., conflicting FTIR or NMR assignments)?

- Methodological Answer :

- Cross-validate using complementary techniques (e.g., XRD for crystallinity, mass spectrometry for molecular weight confirmation).

- Replicate experiments under standardized conditions (solvent, concentration) to isolate variables.

- Compare with literature on structurally analogous compounds (e.g., diethyldithiocarbamate metal complexes) .

Q. What experimental strategies can elucidate the decomposition pathways of this compound under thermal or photolytic stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures (e.g., 100–300°C) to identify decomposition stages.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., SO₂, ethylamines).

- Photostability Testing : Expose samples to UV light (254–365 nm) and monitor changes via spectrophotometry .

Q. How does this compound interact with transition metals, and what methodologies quantify its coordination behavior?

- Methodological Answer :

- Titration Studies : Use UV-Vis or potentiometric titration to determine binding constants with metals (e.g., Ni²⁺, Co²⁺).

- X-ray Crystallography : Resolve metal-ligand geometry in complexes.

- DFT Calculations : Model electronic structures to predict reactivity trends .

Q. Data Contradiction Analysis

Q. When encountering conflicting reports on the reactivity of this compound with biological targets, how should researchers design experiments to validate hypotheses?

- Methodological Answer :

- Perform dose-response assays (e.g., enzyme inhibition) under controlled pH and temperature.

- Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways.

- Compare results with structurally related compounds (e.g., diethyl dithiocarbamate) to identify functional group contributions .

Q. Methodological Best Practices

- Cross-Disciplinary Validation : Combine synthetic chemistry data with computational modeling (e.g., molecular docking) to predict applications in catalysis or biomedicine .

- Ethical and Safety Compliance : Adopt protocols from SDS guidelines (e.g., PPE requirements, waste disposal) to mitigate hazards during handling .

Properties

CAS No. |

56477-47-5 |

|---|---|

Molecular Formula |

C6H12N2O6S |

Molecular Weight |

240.24 g/mol |

IUPAC Name |

ethyl N-(ethoxycarbonylsulfamoyl)carbamate |

InChI |

InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

InChI Key |

DBNWERCTIICGMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)NC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.